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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)ethanol

Cat. No.: B1583643 Get Quote

An In-depth Technical Guide to the Characterization of 3-Methoxy-α-methylbenzyl alcohol

Introduction
3-Methoxy-α-methylbenzyl alcohol, also known as 1-(3-methoxyphenyl)ethanol, is an

aromatic alcohol with significant utility as an intermediate in the synthesis of pharmaceuticals

and specialty chemicals.[1][2] Its structure, featuring a chiral center, a hydroxyl group, a

methoxy substituent, and an aromatic ring, provides a rich landscape for comprehensive

chemical characterization. This guide offers an in-depth exploration of the essential analytical

techniques employed to verify the identity, purity, and structure of this compound.

This document is intended for researchers, chemists, and quality control professionals. It

moves beyond simple data reporting to explain the rationale behind the selection of specific

analytical methods and the interpretation of the resulting data, reflecting a field-proven

approach to chemical characterization. The core principle is that a well-designed analytical

workflow is a self-validating system, where orthogonal techniques provide corroborating

evidence to build a complete and trustworthy profile of the molecule.

Physicochemical and Structural Properties
A foundational understanding begins with the compound's basic physical and structural

properties. These data points are critical for handling, storage, and selecting appropriate

analytical conditions.
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Property Value Source(s)

Molecular Formula C₉H₁₂O₂ [2][3]

Molecular Weight 152.19 g/mol [2][3]

IUPAC Name 1-(3-methoxyphenyl)ethanol [2]

CAS Number 23308-82-9 (racemic) [2][4]

Appearance Colorless to pale yellow liquid [5]

Density ~1.06 g/cm³ [6]

Boiling Point 141-143 °C [6]

Synthesis Pathway Overview: A Context for
Characterization
The synthetic route used to produce 3-Methoxy-α-methylbenzyl alcohol is crucial context for its

characterization, as it informs potential side-products and impurities. A prevalent and efficient

laboratory-scale method is the reduction of the parent ketone, 3-methoxyacetophenone.

The choice of reducing agent, such as sodium borohydride (NaBH₄), is deliberate. It is a mild

and selective reagent that efficiently reduces ketones to alcohols without affecting the aromatic

ring or the ether linkage, thus minimizing the formation of undesired byproducts. The workflow

below illustrates this common synthetic approach.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Methoxyphenyl_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/10197783
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Methoxyphenyl_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/10197783
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Methoxyphenyl_ethanol
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Methoxyphenyl_ethanol
https://www.sigmaaldrich.com/TW/zh/product/aldrich/s460761
https://www.alphachemikaindia.com/3-methoxybenzyl-alcohol-587423.html
https://www.bocsci.com/product/methoxybenzyl-alcohol-cas-1331-81-3-48448.html
https://www.bocsci.com/product/methoxybenzyl-alcohol-cas-1331-81-3-48448.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Reaction

Work-up

Purification

3-Methoxyacetophenone

Nucleophilic Addition:
Hydride attacks carbonyl carbon

Sodium Borohydride (NaBH4) Methanol/Ethanol

Quench with H2O or dilute acid

Forms alkoxide intermediate

Extraction with organic solvent (e.g., Ethyl Acetate)

Drying over Na2SO4 or MgSO4

Solvent removal under reduced pressure

3-Methoxy-α-methylbenzyl alcohol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-Methoxy-α-methylbenzyl alcohol.
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Spectroscopic Elucidation
Spectroscopy is the cornerstone of structural characterization, providing unambiguous

evidence of the molecule's architecture and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework. Both ¹H and ¹³C NMR are essential for a complete assignment.

Expert Insight: The combination of ¹H and ¹³C NMR is powerful. While ¹H NMR confirms the

number and connectivity of different types of protons, ¹³C NMR confirms the number of unique

carbon environments, including quaternary carbons that are invisible in ¹H NMR. For 3-

Methoxy-α-methylbenzyl alcohol, this confirms the presence of 9 distinct carbons.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the purified alcohol in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃). The choice of deuterochloroform is standard for its excellent

solubilizing power for moderately polar organic compounds and its single, well-defined

residual solvent peak.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz

or higher). Higher field strengths provide better signal dispersion, which is crucial for

resolving complex splitting patterns in the aromatic region.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical

shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific

nuclei in the molecule.

Expected ¹H NMR Spectral Data (CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.25 t 1H Ar-H (C5)

Aromatic proton

coupled to two

neighbors.

~6.90 m 2H Ar-H (C2, C6)

Aromatic protons

in distinct

environments.

~6.80 d 1H Ar-H (C4)

Aromatic proton

coupled to one

neighbor.

~4.88 q 1H -CH(OH)-

Methine proton

coupled to the

three methyl

protons.

3.81 s 3H -OCH₃

Methoxy protons,

singlet as there

are no adjacent

protons.

~2.10 s (broad) 1H -OH

Hydroxyl proton,

often a broad

singlet; position

is variable.

1.48 d 3H -CH(CH₃)

Methyl protons

coupled to the

adjacent methine

proton.

Expected ¹³C NMR Spectral Data (CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~159.8 C3 (Ar-OCH₃)

Aromatic carbon attached to

the electron-donating methoxy

group.

~145.9 C1 (Ar-CH)
Aromatic carbon attached to

the ethyl alcohol group.

~129.5 C5 (Ar-H) Aromatic methine carbon.

~118.9 C6 (Ar-H)

Aromatic methine carbon,

shielded by the methoxy

group.

~113.5 C4 (Ar-H) Aromatic methine carbon.

~112.1 C2 (Ar-H)

Aromatic methine carbon,

strongly shielded by the

methoxy group.

~70.4 -CH(OH)-
Aliphatic carbon attached to

the hydroxyl group.

55.2 -OCH₃ Methoxy carbon.

25.1 -CH(CH₃) Aliphatic methyl carbon.

Note: The exact chemical shifts can vary slightly based on solvent and concentration. Data is

predicted based on analogous structures and spectral databases.[7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in a molecule.

Expert Insight: For this molecule, the two most diagnostic peaks are the broad O-H stretch of

the alcohol and the strong C-O stretch of the methoxy ether. Their presence provides

immediate, high-confidence confirmation of the two oxygen-containing functional groups.

Experimental Protocol: FTIR Analysis
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Sample Preparation: As the compound is a liquid, the simplest method is to place a single

drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide

(KBr) salt plates.

Background Scan: Run a background spectrum of the clean salt plates to subtract

atmospheric (CO₂, H₂O) and instrument-related absorbances.

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Interpretation: Identify characteristic absorption bands and assign them to specific functional

groups.

Characteristic IR Absorption Bands

Frequency (cm⁻¹) Vibration Type Functional Group

3550 - 3200 (broad) O-H stretch Alcohol (-OH)

3100 - 3000 C-H stretch Aromatic (=C-H)

2980 - 2850 C-H stretch Aliphatic (-C-H)

1600, 1485 C=C stretch Aromatic Ring

1260 - 1200 (strong) C-O stretch Aryl Ether (-O-CH₃)

1150 - 1085 C-O stretch Secondary Alcohol (-CH-OH)

Source: Data compiled from NIST spectral database for analogous compounds.[10][11][12]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial structural

information through the analysis of its fragmentation patterns. Gas Chromatography-Mass

Spectrometry (GC-MS) is the ideal method as it simultaneously provides purity data (from the

chromatogram) and structural data (from the mass spectrum).
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Expert Insight: The fragmentation pattern is a molecular fingerprint. The most telling fragment is

typically the base peak. For 3-Methoxy-α-methylbenzyl alcohol, the cleavage of the C-C bond

between the aromatic ring and the alcohol-bearing carbon is expected, leading to a highly

stable methoxy-substituted benzylic cation.

Experimental Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. Use a suitable

capillary column (e.g., DB-5ms) and a temperature program designed to elute the compound

as a sharp, symmetrical peak.

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. EI is a high-energy

technique that induces reproducible fragmentation, making it excellent for library matching

and structural confirmation.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion

and all significant fragment ions.

Expected Mass Spectrum Fragmentation

m/z Ion Identity

152 [M]⁺ Molecular Ion

137 [M - CH₃]⁺ Loss of the methyl group

134 [M - H₂O]⁺ Loss of water from the alcohol

121 [C₈H₉O]⁺

Base Peak: Cleavage of the

ethyl-alcohol group, forming a

methoxy-tropylium or related

benzylic cation

109 [C₇H₉O]⁺ Further fragmentation

Source: Data compiled from PubChem and NIST spectral databases.[3][13][14]
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Caption: Key fragmentation pathways for 3-Methoxy-α-methylbenzyl alcohol in EI-MS.

Conclusion
The comprehensive characterization of 3-Methoxy-α-methylbenzyl alcohol is achieved through

a multi-technique, synergistic approach. NMR spectroscopy defines the precise carbon-

hydrogen framework, FTIR confirms the presence of key functional groups, and mass

spectrometry verifies the molecular weight while revealing characteristic fragmentation

patterns. When combined with chromatographic data for purity assessment, these methods

provide a robust and scientifically sound validation of the compound's identity and quality,

meeting the rigorous standards required in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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